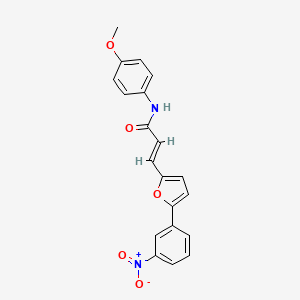

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Description

Properties

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXIVJKFGAYDPD-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853351-16-3 | |

| Record name | N-(4-METHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediates, such as 4-methoxybenzaldehyde and 3-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide may possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, research indicates that derivatives of propenamide can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Study: Cytotoxicity Against MCF-7 Cells

A study investigating the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value that suggests potent activity. The mechanism was attributed to the compound's ability to disrupt microtubule formation, leading to cell death .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study: Inhibition of COX Enzymes

In a controlled experiment, the compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. Results indicated a selective inhibition profile, which is beneficial for reducing side effects commonly associated with non-selective anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression and inflammation, further validating its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and one-pot reactions. The development of novel derivatives has been explored to enhance its biological activity and selectivity .

Table: Summary of Synthesis Methods

| Methodology | Description |

|---|---|

| Microwave-assisted synthesis | A rapid method utilizing microwave energy to facilitate reactions |

| One-pot reactions | Simplified synthesis involving multiple steps in a single reaction vessel |

| Column chromatography | Used for purification of synthesized compounds |

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications

N-(4-Methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide (CAS 313554-88-0) Replaces the 4-methoxy group with a 4-methyl substituent.

(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

- Features a 2-methylphenyl group, introducing steric hindrance near the amide bond. The E-configuration ensures planar geometry, which may optimize π-π stacking with biological targets .

SB-366791 (3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide)

- Substitutes the nitro-furan moiety with a 4-chlorophenyl group and places methoxy at the 3-position. The chlorine atom’s electronegativity may enhance binding to hydrophobic pockets in targets like ion channels or enzymes .

Furan Ring Modifications

The Z-configuration may alter spatial orientation, affecting target interaction .

Molecular and Physicochemical Properties

Key Observations :

- The target compound’s nitro group increases molecular weight and acceptor count vs. methyl or chloro analogs.

Biological Activity

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide, often referred to in the literature as a hybrid compound, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a methoxyphenyl group, a nitrophenyl group, and a furan moiety, which are known to contribute to various pharmacological effects. The following sections will delve into its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

- Molecular Formula : C20H15N O5

- Molecular Weight : 349.3 g/mol

- CAS Number : Not available in the provided sources.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The hybrid structure allows for interaction with multiple biological targets, enhancing its efficacy.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it exhibits significant cytotoxicity against MCF-7 breast cancer cells and other tumor models through the modulation of cell cycle progression and induction of oxidative stress .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial for its therapeutic potential in cardiovascular diseases.

- Inhibition of COX Enzymes : Studies indicate that this compound significantly inhibits cyclooxygenase-2 (COX-2) expression in vascular smooth muscle cells (VSMCs), thereby reducing inflammatory responses associated with atherosclerosis .

Vascular Smooth Muscle Cell Proliferation

Research has shown that this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), which is critical in preventing neointima formation after vascular injury.

- Experimental Model : In vivo studies using a balloon-injured rat model demonstrated that treatment with the compound resulted in reduced neointima formation and inhibited matrix metalloproteinases (MMPs) activity, which are involved in extracellular matrix remodeling .

Table 2: Effects on VSMC Proliferation

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that this compound induced apoptosis through the mitochondrial pathway. The results showed an increase in reactive oxygen species (ROS) levels and activation of caspase-3, suggesting that the compound triggers apoptotic pathways effectively .

Case Study 2: Vascular Remodeling

In a study investigating vascular remodeling post-injury, the compound was administered to Sprague-Dawley rats subjected to balloon injury. The results indicated a significant decrease in neointimal hyperplasia compared to controls, which was attributed to the inhibition of VSMC proliferation and migration .

Q & A

Q. What synthetic strategies are recommended for obtaining high-purity N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Coupling Reactions : Formation of the furan-nitrophenyl core via Suzuki-Miyaura or Wittig reactions.

Amide Bond Formation : Reaction of the furan intermediate with 4-methoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification : Employ HPLC or column chromatography to isolate the product. Use TLC (silica gel, hexane:EtOAc 3:1) for progress monitoring .

Critical Parameters :

- Temperature control (0–25°C) during nitro group incorporation to avoid side reactions.

- pH adjustment (6–7) during amide bond formation to enhance yield .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methoxy group (δ ~3.8 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and furan carbons (δ ~110–150 ppm).

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 366.37 .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- In Vitro Assays :

- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10 µM) via ELISA.

- Analgesic : Tail-flick test in murine models (dose: 20 mg/kg).

- Structure-Activity Notes : The nitro group enhances COX-2 selectivity, while the methoxy group improves solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation :

- Standardize cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin).

- Purity Checks : Use HPLC (C18 column, MeCN:H₂O gradient) to rule out impurities (>95% purity required).

- Comparative Studies : Test structural analogs (e.g., chloro vs. nitro substituents) to isolate functional group contributions .

Q. What strategies optimize selective reduction of the nitro group without furan ring degradation?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in EtOH at 25°C. Monitor via TLC.

- Chemoselective Reductants : Na₂S₂O₄ in aqueous THF (pH 9) selectively reduces nitro to amine.

- Protection Strategies : Temporarily protect the furan ring with acetyl groups .

Q. How does the methoxy group’s position influence target interactions?

- Methodological Answer :

- Molecular Docking : Compare para-methoxy (target compound) vs. ortho-methoxy analogs using AutoDock Vina.

- Key Findings :

- Para-methoxy : Enhances π-π stacking with COX-2’s Tyr385.

- Ortho-methoxy : Steric hindrance reduces binding affinity (ΔG = -2.3 kcal/mol vs. -5.1 kcal/mol) .

Q. How to design a mechanistic study for this compound’s anti-inflammatory activity?

- Methodological Answer :

- Pathway Analysis :

Western Blotting : Measure NF-κB and MAPK pathway inhibition in LPS-stimulated macrophages.

ELISA : Quantify TNF-α and IL-6 suppression.

- Target Validation : siRNA knockdown of COX-2 to confirm dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.